Isoneorautenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoneorautenol is a natural product that belongs to the family of sesquiterpenoids. It is a colorless liquid with a characteristic odor and is found in various plants, including the bark of the African tree Pteleopsis suberosa. Isoneorautenol has been shown to have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Scientific Research Applications
Antimicrobial Properties
Isoneorautenol, along with other compounds isolated from the roots of the Nigerian plant Erythrina mildbraedii, demonstrates significant antimicrobial properties. This finding supports the traditional use of this plant in indigenous medicine in Nigeria (Mitscher et al., 1988).
Anticancer Activity
Research indicates that isoneorautenol exhibits potential anticancer properties. A study found that isoneorautenol, along with other prenylated pterocarpans from Erythrina addisoniae, induced apoptotic cell death in cancer cells, suggesting its role in anticancer therapy (Wätjen et al., 2007).
Antidiabetic Potential
Isoneorautenol has shown promising results in the management of diabetes. A study on the roots of Erythrina senegalensis revealed that isoneorautenol exhibited significant inhibitory potential against α-amylase, an enzyme relevant in diabetes management (Djoko et al., 2021).
Isoprenoid Pathway Research
Isoneorautenol is part of the diverse group of natural products known as isoprenoids. Studies on isoprenoids, including isoneorautenol, focus on their biosynthesis, engineering in microbial hosts, and potential commercial applications, such as in pharmaceuticals and crop protection (Withers & Keasling, 2007).
Biotechnological Applications
Isoneorautenol, being an isoprenoid, also plays a role in the field of biotechnology. Studies explore the metabolic engineering of isoprenoids in plants and microbes for various applications, including pharmaceuticals and industrial chemicals (Vickers et al., 2014).
properties
CAS RN |
98755-24-9 |
---|---|
Product Name |
Isoneorautenol |
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |
InChI Key |
WTKJOOHYNMPGLE-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
synonyms |
(-)-Isoneorautenol; (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.